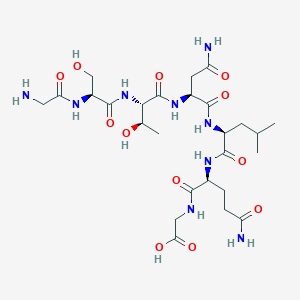
Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- is a complex peptide compound composed of multiple amino acids. This compound is known for its significant biological activity and specific physiological functions. It is often used as an intermediate in the synthesis of various bioactive peptides and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure high purity and yield .
化学反応の分析
Types of Reactions
Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives or chemical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
科学的研究の応用
Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in various biological processes, including enzyme activity and signal transduction.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of metabolic disorders and as a drug delivery vehicle.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
作用機序
The mechanism of action of Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing various cellular processes. The exact mechanism depends on the specific context and application of the compound .
類似化合物との比較
Similar Compounds
Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: Another complex peptide with similar biological activity.
Semaglutide intermediate P29: A related peptide used in the synthesis of semaglutide, a medication for type 2 diabetes.
Uniqueness
Glycine, glycyl-L-seryl-L-threonyl-L-asparaginyl-L-leucyl-L-glutaminyl- is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential therapeutic applications. Its structure allows for targeted interactions with molecular targets, making it valuable in various research and industrial contexts .
特性
CAS番号 |
866720-61-8 |
|---|---|
分子式 |
C26H45N9O12 |
分子量 |
675.7 g/mol |
IUPAC名 |
2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H45N9O12/c1-11(2)6-14(23(44)32-13(4-5-17(28)38)22(43)30-9-20(41)42)33-24(45)15(7-18(29)39)34-26(47)21(12(3)37)35-25(46)16(10-36)31-19(40)8-27/h11-16,21,36-37H,4-10,27H2,1-3H3,(H2,28,38)(H2,29,39)(H,30,43)(H,31,40)(H,32,44)(H,33,45)(H,34,47)(H,35,46)(H,41,42)/t12-,13+,14+,15+,16+,21+/m1/s1 |
InChIキー |
YHUWWBNSSNBNQX-AZRRKDNWSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)CN)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)

![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)
![1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione](/img/structure/B12546808.png)

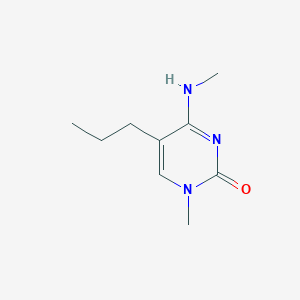

![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)
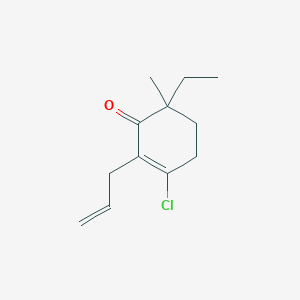
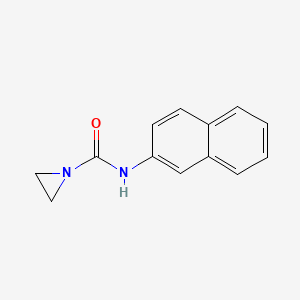
![1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B12546857.png)
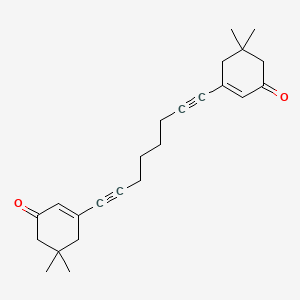
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)

